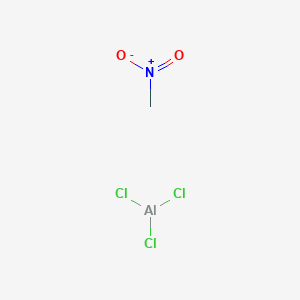
Nitromethane;trichloroalumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitromethane;trichloroalumane is a compound that combines the properties of nitromethane and trichloroalumane. Nitromethane is an organic nitro compound with the chemical formula CH₃NO₂, known for its high reactivity and versatility . Trichloroalumane, on the other hand, is a compound containing aluminum and chlorine atoms, often used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitromethane is typically synthesized through the reaction of propane with nitric acid at high temperatures (350-450°C). This process also produces other nitroalkanes such as nitroethane, 1-nitropropane, and 2-nitropropane . Trichloroalumane can be prepared by reacting aluminum chloride with various organic compounds under controlled conditions.
Industrial Production Methods
The industrial production of nitromethane involves the gas-phase nitration of propane, which is an exothermic reaction. This method is efficient and widely used in the chemical industry . Trichloroalumane is produced through the chlorination of aluminum compounds, which is a common industrial process.
Chemical Reactions Analysis
Types of Reactions
Nitromethane undergoes various chemical reactions, including:
Oxidation: Nitromethane can be oxidized to form nitroform and other oxidation products.
Reduction: It can be reduced to form methylamine and other amines.
Substitution: Nitromethane can participate in nucleophilic substitution reactions, forming various nitroalkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Base-catalyzed reactions with alkyl halides are typical for substitution reactions.
Major Products
Oxidation: Nitroform and other nitro compounds.
Reduction: Methylamine and other amines.
Substitution: Various nitroalkanes and substituted nitro compounds.
Scientific Research Applications
Nitromethane;trichloroalumane has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical assays and studies involving nitro compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of explosives, propellants, and other industrial chemicals
Mechanism of Action
Nitromethane exerts its effects by binding covalently to the active center of enzymes such as histidase, leading to enzyme inactivation . This mechanism is crucial for its biological and chemical activities. Trichloroalumane, being a chlorinated aluminum compound, interacts with various molecular targets, influencing chemical reactions and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Nitroethane: Similar to nitromethane but with a slightly different chemical structure and properties.
1-Nitropropane: Another nitroalkane with similar reactivity but different physical properties.
2-Nitropropane: Similar to 1-nitropropane but with a different molecular arrangement.
Uniqueness
Nitromethane;trichloroalumane is unique due to its combination of nitromethane’s high reactivity and trichloroalumane’s industrial utility. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
3495-54-3 |
|---|---|
Molecular Formula |
CH3AlCl3NO2 |
Molecular Weight |
194.38 g/mol |
IUPAC Name |
nitromethane;trichloroalumane |
InChI |
InChI=1S/CH3NO2.Al.3ClH/c1-2(3)4;;;;/h1H3;;3*1H/q;+3;;;/p-3 |
InChI Key |
YRMHIELITJAHGD-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](=O)[O-].[Al](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


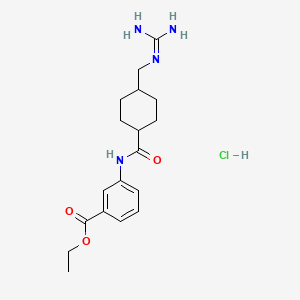
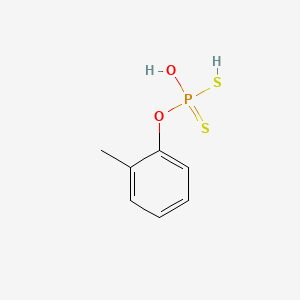
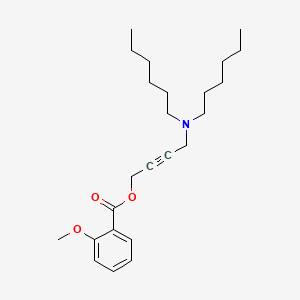
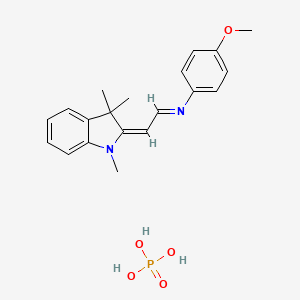
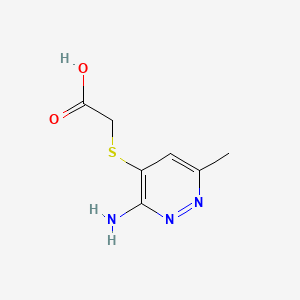
![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)
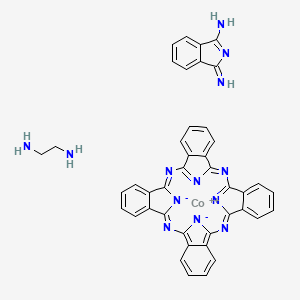


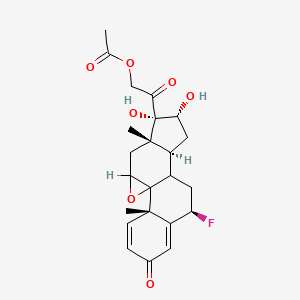
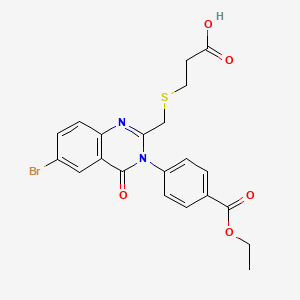
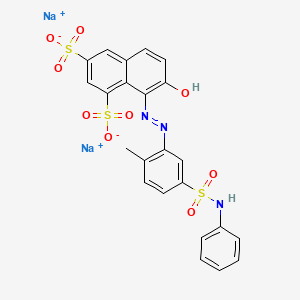
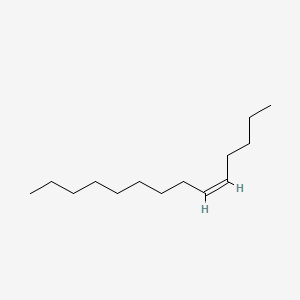
![[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate](/img/structure/B15182691.png)
